molecular formula C11H19NO4 B1292554 1-Boc-4-hydroxy-4-formyl-piperidine CAS No. 885523-44-4

1-Boc-4-hydroxy-4-formyl-piperidine

Cat. No. B1292554
CAS RN: 885523-44-4
M. Wt: 229.27 g/mol
InChI Key: YLSMZOYDABCDNG-UHFFFAOYSA-N
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Description

“1-Boc-4-hydroxy-4-formyl-piperidine” is a substituted piperidine compound. It’s used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “1-Boc-4-hydroxy-4-formyl-piperidine” is C11H19NO4 . The molecular weight is 229.27 g/mol . The InChI is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-hydroxy-4-formyl-piperidine” include a molecular weight of 229.27 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

1-Boc-4-hydroxy-4-formyl-piperidine serves as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structure is pivotal in the development of molecules with potential therapeutic effects, such as antiviral, antibacterial, and anti-inflammatory agents . The compound’s ability to undergo various chemical reactions makes it a versatile building block for designing novel drugs.

Organic Synthesis: Mitsunobu Reaction

In organic synthesis, this compound is utilized in the Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, or other compounds . This reaction is essential for creating complex organic molecules with high purity, which are often required in pharmaceutical research and development.

Drug Development: Inhibitors and Agonists

The piperidine moiety is a common feature in many drugs. 1-Boc-4-hydroxy-4-formyl-piperidine is used to synthesize inhibitors and agonists targeting various receptors and enzymes. For instance, it can be used to create selective agonists for the IP (PGI2 receptor), which has implications in treating cardiovascular diseases .

Materials Science: Electronic and Biomedical Materials

The compound’s derivatives are explored in materials science for their potential use in electronic and biomedical materials. Their unique chemical properties can contribute to the advancement of materials with specific functionalities, such as improved conductivity or biocompatibility.

Biochemistry: Study of Biological Pathways

In biochemistry, 1-Boc-4-hydroxy-4-formyl-piperidine is employed in the study of biological pathways. It can be used to synthesize analogs of natural biomolecules, aiding in the investigation of enzyme-substrate interactions and metabolic processes .

Safety and Hazards

“1-Boc-4-hydroxy-4-formyl-piperidine” may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMZOYDABCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646529
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-hydroxy-4-formyl-piperidine

CAS RN

885523-44-4
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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